

# Spectroscopic Profile of Methylhydrazine Sulfate: A Technical Guide

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## Compound of Interest

Compound Name: *Methylhydrazine sulfate*

Cat. No.: *B140141*

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This technical guide provides a comprehensive overview of the spectroscopic data for **methylhydrazine sulfate** (CAS No: 302-15-8), a compound of interest in pharmaceutical synthesis and chemical research. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to aid in research and development.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **methylhydrazine sulfate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in Deuterium Oxide ( $D_2O$ ) due to the salt's solubility in water.<sup>[1]</sup> In  $D_2O$ , the labile protons on the nitrogen atoms exchange with deuterium and are therefore not typically observed in the  $^1H$  NMR spectrum. The methylhydrazine cation ( $CH_3NH_2NH_3^+$ ) is the species observed.

Table 1:  $^1H$  NMR Spectroscopic Data of **Methylhydrazine Sulfate** in  $D_2O$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~2.8 - 3.0	Singlet	CH <sub>3</sub>

Note: The exact chemical shift can vary slightly depending on the concentration and pH of the solution.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Methylhydrazine Sulfate** in D<sub>2</sub>O

Chemical Shift ( $\delta$ ) ppm	Assignment
~40 - 45	CH <sub>3</sub>

Note: The specific chemical shift for the methyl carbon is not readily available in tabulated form but is expected in this general region for a methyl group attached to a nitrogen atom.

## Infrared (IR) Spectroscopy

The IR spectrum of solid **methylhydrazine sulfate** is typically acquired using the Potassium Bromide (KBr) disc method.[\[1\]](#) The spectrum exhibits characteristic absorptions for the methyl group, the hydrazinium moiety, and the sulfate anion.

Table 3: Key IR Absorption Bands of **Methylhydrazine Sulfate** (KBr Disc)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3000	Strong, Broad	N-H stretching (from NH <sub>2</sub> <sup>+</sup> and NH <sub>3</sub> <sup>+</sup> )
~2950 - 2850	Medium	C-H stretching (methyl group)
~1600	Medium	N-H bending
~1460	Medium	C-H bending (asymmetric)
~1100	Strong, Broad	S=O stretching (sulfate anion)
~615	Medium	O-S-O bending (sulfate anion)

Note: The wavenumbers are approximate and can be influenced by the sample preparation and instrument.

## Mass Spectrometry (MS)

Mass spectrometry data for the intact **methylhydrazine sulfate** salt is not readily available due to the non-volatile nature of ionic compounds. The data presented here is for the free base, methylhydrazine (CAS No: 60-34-4), obtained by electron ionization (EI), which provides insight into the fragmentation of the methylhydrazine cation.[\[2\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization) of Methylhydrazine

m/z	Relative Intensity (%)	Proposed Fragment
46	~65	$[\text{CH}_3\text{NHNH}_2]^+$ (Molecular Ion)
45	~45	$[\text{CH}_3\text{NNH}]^+$
44	~35	$[\text{CH}_2\text{NNH}]^+$
43	~20	$[\text{CH}_3\text{N}_2]^+$ or $[\text{CHNH}_2]^+$
31	~30	$[\text{CH}_2\text{NH}_2]^+$
29	~30	$[\text{N}_2\text{H}]^+$ or $[\text{CHO}]^+$
28	100	$[\text{N}_2]^+$ or $[\text{CH}_2\text{N}]^+$

## Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

## NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **methylhydrazine sulfate**.

Methodology:

- Sample Preparation: A solution of **methylhydrazine sulfate** is prepared by dissolving approximately 5-10 mg of the solid in 0.5-0.7 mL of Deuterium Oxide ( $\text{D}_2\text{O}$ ).

- Instrumentation: A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[\[3\]](#)
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is acquired using a standard pulse sequence. The spectral width is set to encompass the expected chemical shift range (typically 0-10 ppm). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence. The spectral width is set to cover the expected range for aliphatic carbons (typically 0-50 ppm for this compound). A larger number of scans is generally required for <sup>13</sup>C NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal or external standard.

## FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a transmission IR spectrum of solid **methylhydrazine sulfate**.

Methodology:

- Sample Preparation:
  - Approximately 1-2 mg of **methylhydrazine sulfate** and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) are placed in an agate mortar.
  - The mixture is thoroughly ground with a pestle to a fine, homogeneous powder.
- Pellet Formation:
  - The powdered mixture is transferred to a pellet die.
  - The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - A background spectrum of a pure KBr pellet is recorded.

- The sample pellet is placed in the sample holder of an FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[3]
- The infrared spectrum is recorded over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization)

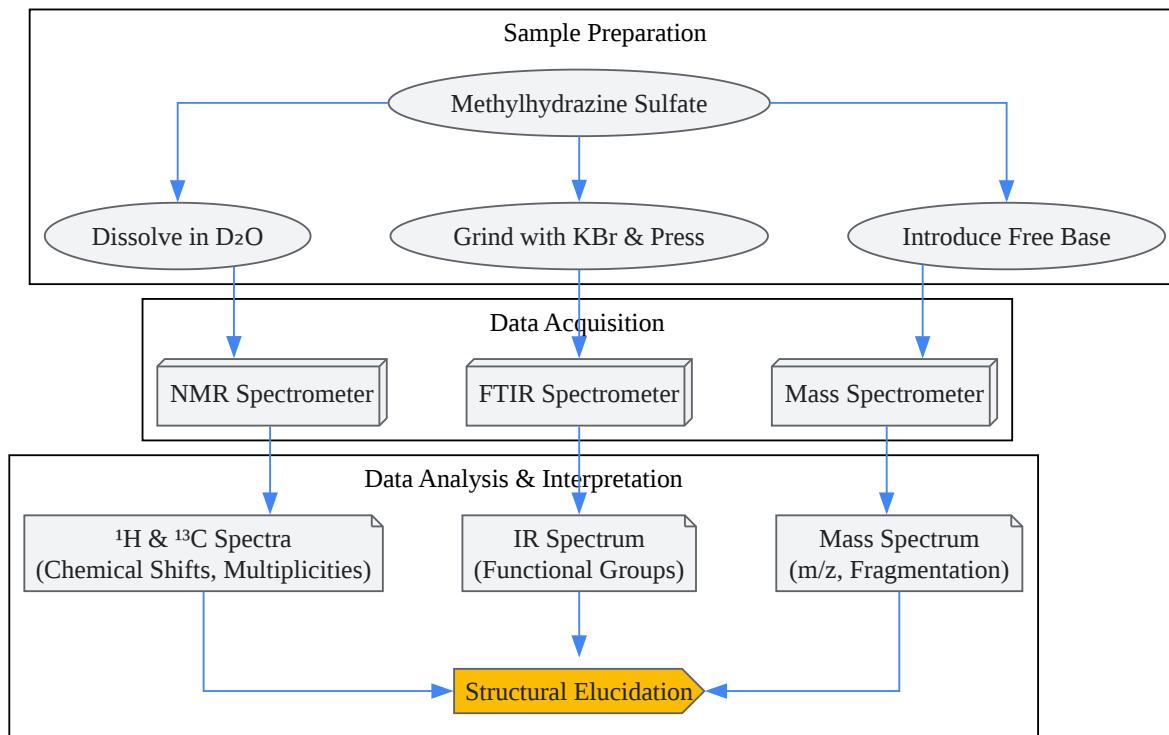
Objective: To determine the mass-to-charge ratio and fragmentation pattern of the volatile component (methylhydrazine).

Methodology:

- Sample Introduction: The sample (methylhydrazine) is introduced into the mass spectrometer, typically via direct inlet or after separation by gas chromatography.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and induces fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

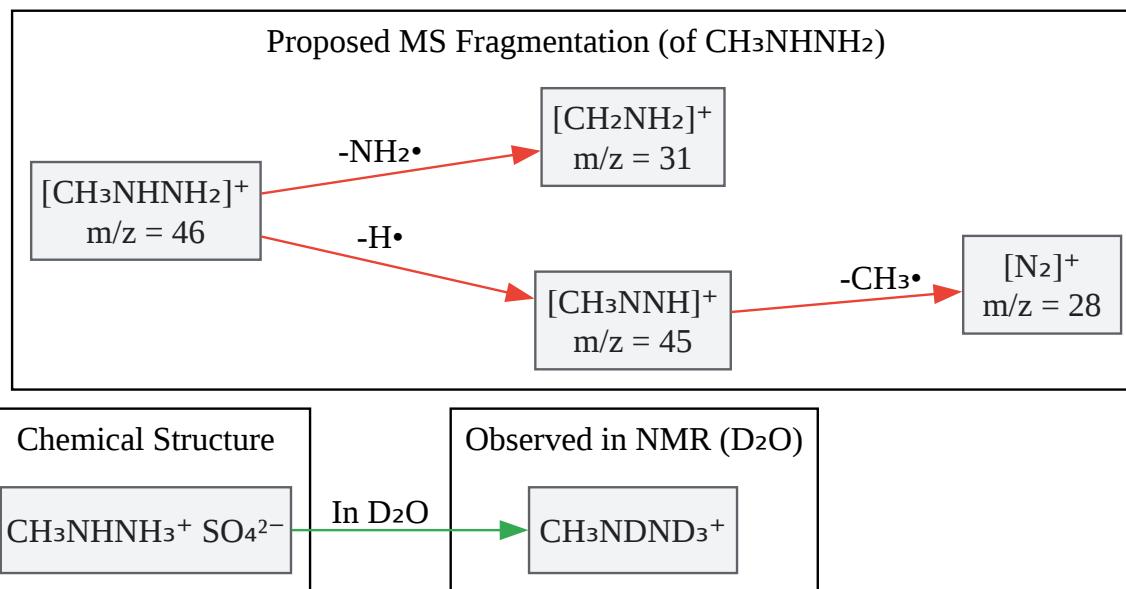
## Visualizations

The following diagrams illustrate the logical workflows and chemical structures relevant to the spectroscopic analysis of **methylhydrazine sulfate**.



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Caption: General workflow for the spectroscopic analysis of **methylhydrazine sulfate**.



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